N-(4-bromo-2-chlorophenyl)-4-ethylbenzenesulfonamide
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Overview
Description
N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a bromine and chlorine substituted phenyl ring attached to a sulfonamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE typically involves the bromination and chlorination of phenyl rings followed by sulfonamide formation. One common method involves the bromination of 2-chlorophenol in the presence of a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-2-chlorophenol . This intermediate can then be reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom can be replaced by various aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex chemical entities
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial lipids, leading to cell death . In anticancer research, it may interfere with cellular signaling pathways, inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMO-2-CHLOROPHENYL)ACETAMIDE: Similar structure but with an acetamide group instead of a sulfonamide.
N-(4-BROMO-2-CHLOROPHENYL)THIAZOL-2-YL-2-CHLOROACETAMIDE: Contains a thiazole ring, offering different biological activities.
2-BROMO-N-(4-CHLOROPHENYL)ACETAMIDE: Another structurally related compound with different applications.
Uniqueness
N-(4-BROMO-2-CHLOROPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13BrClNO2S |
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Molecular Weight |
374.7 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13BrClNO2S/c1-2-10-3-6-12(7-4-10)20(18,19)17-14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3 |
InChI Key |
IBMUDTRHGDZOMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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